3-{(2E)-2-[(5-bromofuran-2-yl)methylidene]hydrazinyl}-8-ethyl-5H-[1,2,4]triazino[5,6-b]indole
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Overview
Description
5-BROMO-2-FURALDEHYDE 2-(8-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)HYDRAZONE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 5-BROMO-2-FURALDEHYDE 2-(8-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)HYDRAZONE involves multiple steps, starting with the preparation of the indole moiety. The indole ring is typically synthesized through Fischer indole synthesis or other methods involving cyclization reactions . The triazinoindole structure is then formed by reacting the indole derivative with appropriate reagents under controlled conditions . The final step involves the condensation of 5-BROMO-2-FURALDEHYDE with the triazinoindole derivative to form the hydrazone compound .
Chemical Reactions Analysis
5-BROMO-2-FURALDEHYDE 2-(8-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)HYDRAZONE undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-BROMO-2-FURALDEHYDE 2-(8-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)HYDRAZONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-BROMO-2-FURALDEHYDE 2-(8-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar compounds to 5-BROMO-2-FURALDEHYDE 2-(8-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)HYDRAZONE include other indole derivatives and triazinoindole compounds . Some examples are:
Indole-3-acetic acid: A plant hormone with various biological activities.
5-Fluoroindole: An indole derivative with potential anticancer properties.
Triazinoindole derivatives: Compounds with similar structures and biological activities.
The uniqueness of 5-BROMO-2-FURALDEHYDE 2-(8-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)HYDRAZONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C16H13BrN6O |
---|---|
Molecular Weight |
385.22 g/mol |
IUPAC Name |
N-[(E)-(5-bromofuran-2-yl)methylideneamino]-8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine |
InChI |
InChI=1S/C16H13BrN6O/c1-2-9-3-5-12-11(7-9)14-15(19-12)20-16(23-21-14)22-18-8-10-4-6-13(17)24-10/h3-8H,2H2,1H3,(H2,19,20,22,23)/b18-8+ |
InChI Key |
RYOFECDMHQXCTE-QGMBQPNBSA-N |
Isomeric SMILES |
CCC1=CC2=C(C=C1)NC3=C2N=NC(=N3)N/N=C/C4=CC=C(O4)Br |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC3=C2N=NC(=N3)NN=CC4=CC=C(O4)Br |
Origin of Product |
United States |
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